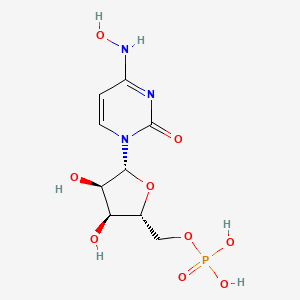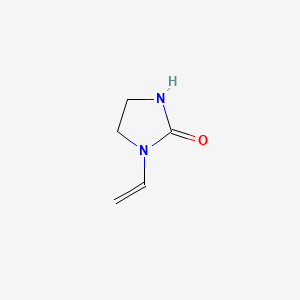
N-Hydroxycytidine 5'-(Dihydrogen Phosphate)
Übersicht
Beschreibung
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) is a chemical compound with the molecular formula C9H14N3O9P It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA
Wirkmechanismus
Target of Action
N4-Hydroxycytidine, the active form of N4-OH-CMP, is a ribonucleoside analog that induces mutations in RNA virions . It has shown antiviral activity against Venezuelan equine encephalitis virus and the human coronavirus HCoV-NL63 in vitro .
Mode of Action
N4-Hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations . This process is known as viral error catastrophe . A remdesivir resistant mutant mouse hepatitis virus has also been shown to have increased sensitivity to N4-hydroxycytidine .
Biochemical Pathways
The biochemical pathways affected by N4-Hydroxycytidine are primarily those involved in viral replication. By inducing mutations in the viral genome, it disrupts the normal replication process, leading to the production of non-functional virions .
Pharmacokinetics
N4-Hydroxycytidine is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form . In non-human primates, n4-hydroxycytidine was found to be poorly orally bioavailable .
Result of Action
The primary result of N4-Hydroxycytidine’s action is the inhibition of viral replication. By inducing mutations in the viral genome, it prevents the production of functional virions, thereby inhibiting the spread of the virus .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, N-Hydroxycytidine 5’-(Dihydrogen Phosphate) plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The active 5’-triphosphate form of N-Hydroxycytidine 5’-(Dihydrogen Phosphate) is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations . This effect is generally called lethal mutagenesis .
Cellular Effects
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) has profound effects on various types of cells and cellular processes. It influences cell function by inducing mutations in RNA virions . It has been shown to inhibit SARS-CoV-2 as well as other human and bat coronaviruses in mice and human airway epithelial cells .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxycytidine 5’-(Dihydrogen Phosphate) involves its incorporation into the genome of new virions, which leads to the accumulation of inactivating mutations . This compound can change its structure by tautomerism between a uridine-like form and a cytidine-like form, thus disguising itself from the virus .
Transport and Distribution
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) is transported and distributed within cells and tissues. It is orally bioavailable in mice and distributes into tissue before becoming the active 5’-triphosphate form . In non-human primates, N-Hydroxycytidine 5’-(Dihydrogen Phosphate) was poorly orally bioavailable .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxycytidine 5’-(Dihydrogen Phosphate) typically involves the hydroxylation of cytidine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-Hydroxycytidine 5’-(Dihydrogen Phosphate) may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: The compound is studied for its role in RNA synthesis and function, as well as its potential effects on cellular processes.
Medicine: N-Hydroxycytidine 5’-(Dihydrogen Phosphate) is investigated for its antiviral properties and potential therapeutic applications, particularly in the treatment of viral infections.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxycytidine 5’-(Dihydrogen Phosphate) can be compared to other similar compounds, such as:
Cytidine: The parent compound from which N-Hydroxycytidine 5’-(Dihydrogen Phosphate) is derived.
N4-Hydroxycytidine: Another hydroxylated derivative of cytidine with similar antiviral properties.
Molnupiravir: An oral prodrug of N-Hydroxycytidine that has shown broad antiviral activity against multiple RNA viruses.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c13-6-4(3-20-22(17,18)19)21-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOUVDKCXLKHKY-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964462 | |
| Record name | 4-(Hydroxyamino)-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4988-54-9 | |
| Record name | Cytidine, N-hydroxy-, 5'-(dihydrogenphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxyamino)-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)




![3-Methylidenebicyclo[3.2.1]octane](/img/structure/B3383778.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)

![3-chloro-5H-pyridazino[3,4-b][1,4]thiazin-6(7H)-one](/img/structure/B3383801.png)




